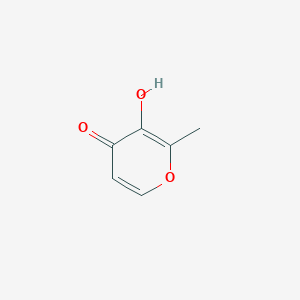

2-氯-5-乙基吡啶

描述

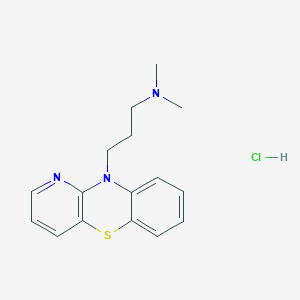

2-Chloro-5-ethylpyridine is a chlorinated pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse applications in organic synthesis, pharmaceuticals, and materials science. While the provided papers do not directly discuss 2-Chloro-5-ethylpyridine, they do provide insights into the chemistry of related chlorinated pyridines and their derivatives, which can be used to infer properties and reactivity patterns for 2-Chloro-5-ethylpyridine.

Synthesis Analysis

The synthesis of chlorinated pyridines can be achieved through various methods. For instance, the preparation of 2-chloro-5-methylpyridine involves chlorination reactions starting from different precursors such as 3-methylpyridine N-oxide using various chlorinating agents . Similarly, 2,3-dichloropyridine is synthesized from 3-aminopyridine by substitution and diazotization . These methods suggest that the synthesis of 2-Chloro-5-ethylpyridine could potentially be carried out through analogous chlorination strategies, starting from suitable ethyl-substituted pyridine precursors.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the structure of chlorinated pyridines. For example, the structure of a complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol was determined using this method, revealing a strong charge separation confirmed by IR and UV spectra . This implies that the molecular structure of 2-Chloro-5-ethylpyridine could also be characterized by X-ray crystallography to reveal its geometric parameters and electronic structure.

Chemical Reactions Analysis

Chlorinated pyridines participate in various chemical reactions. The Heck reaction of 2-vinylpyridine with phenylmercuric chloride in the presence of lithium chloropalladite forms di-μ-chloro complexes, indicating that vinyl-substituted pyridines can undergo palladium-catalyzed coupling reactions . This suggests that 2-Chloro-5-ethylpyridine may also engage in similar palladium-catalyzed reactions, potentially serving as a substrate for cross-coupling processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines can be influenced by their substituents. For instance, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile exhibits specific absorption and fluorescence properties, with the effects of solvents on its emission spectra being investigated . This indicates that the physical properties such as solubility, boiling point, and melting point of 2-Chloro-5-ethylpyridine could be determined experimentally, and its chemical properties, including reactivity and stability, could be inferred from studies on similar compounds.

科学研究应用

抗癌研究:

- 已经探索了2-氯-5-乙基吡啶衍生物的潜在抗癌特性。从相关化合物合成的吡啶并[4,3-b][1,4]噁唑和吡啶并[4,3-b][1,4]噻嗪的研究显示对培养的L1210细胞的增殖和患有P388白血病的小鼠的存活产生影响 (Temple et al., 1983)。

抗菌研究:

- 从2-氯-5-乙基吡啶合成的新型噁唑烯类化合物显示出不同程度的抗菌活性。合成的化合物对细菌和真菌表现出强到弱的活性 (Gaonkar, Rai, & Prabhuswamy, 2006)。

聚合物化学:

- 研究了与2-氯-5-乙基吡啶相关的聚-2-乙烯基吡啶在水溶液中的行为。它在与盐酸中和的过程中表现出构象转变,为聚合物化学提供了见解 (Puterman, Koenig, & Lando, 1979)。

配位化学:

- 涉及4-乙基吡啶的配位化合物的研究有助于理解金属配合物中的配体交换和氧化加成 (Carlin & Mccarley, 1989)。

化学合成与反应:

- 对与2-氯-5-乙基吡啶具有结构相似性的5-氯-2,4-二羟基吡啶的合成和反应的研究有助于化学合成领域的发展 (Kolder & Hertog, 2010)。

- 关于2-乙基吡啶与二氯硝基酚的配合物的结构和性质的研究也为这类体系中的分子相互作用提供了见解 (Majerz & Sawka-Dobrowolska, 1996)。

药物中间体研究:

- 对于合成药物和杀虫剂中间体2-氯-5-三氯甲基吡啶的分离和纯化进行了研究,表明这些化合物在制药生产中的重要性 (Su Li, 2005)。

超分子化学:

- 涉及吡啶基结构的离子复合物和新型超分子合成物的形成展示了这类化合物在晶体工程中的重要性 (Zaman, Tomura, & Yamashita, 1999)。

有机金属化学:

- 奥斯米-六氢化合物与2-乙烯基吡啶的相互作用,与2-氯-5-乙基吡啶相关,为C-H键的活化和C-E键的还原提供了见解,展示了有机金属化学中重要的反应 (Barrio, Esteruelas, & Oñate, 2004)。

安全和危害

未来方向

属性

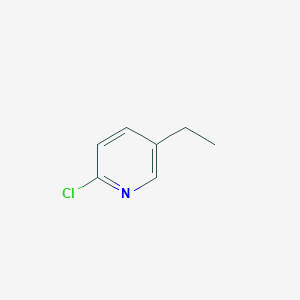

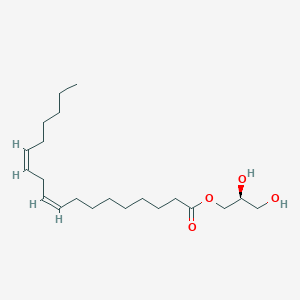

IUPAC Name |

2-chloro-5-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQDSJJSRDWZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456067 | |

| Record name | 2-Chloro-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-ethylpyridine | |

CAS RN |

90196-32-0 | |

| Record name | 2-Chloro-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)

![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)

![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)